molecular formula C6H4O2 B13438099 p-Benzoquinone-13C6

p-Benzoquinone-13C6

Cat. No.: B13438099
M. Wt: 114.051 g/mol
InChI Key: AZQWKYJCGOJGHM-IDEBNGHGSA-N
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Description

p-Benzoquinone-13C6: is a stable isotope-labeled compound, also known as 1,4-benzoquinone-13C6. It is a derivative of p-benzoquinone, where all six carbon atoms are replaced with the carbon-13 isotope. This compound is widely used in various scientific research fields due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of p-benzoquinone typically involves the oxidation of hydroquinone using hydrogen peroxide in the presence of an aqueous inorganic acid solution or an inert organic polar solvent .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, chromic acid.

    Reduction: Potassium iodide, sulfuric acid.

    Substitution: Arylsulfinic acids, acetic anhydride, sulfuric acid.

Major Products:

Mechanism of Action

Molecular Targets and Pathways: p-Benzoquinone-13C6 exerts its effects primarily through redox reactions. It can accept and donate electrons, making it a crucial component in electron transfer processes. Its major targets include DNA, where it can induce double-strand breaks and interact with topoisomerases .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H4O2

Molecular Weight

114.051 g/mol

IUPAC Name

(1,2,3,4,5,6-13C6)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C6H4O2/c7-5-1-2-6(8)4-3-5/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

AZQWKYJCGOJGHM-IDEBNGHGSA-N

Isomeric SMILES

[13CH]1=[13CH][13C](=O)[13CH]=[13CH][13C]1=O

Canonical SMILES

C1=CC(=O)C=CC1=O

Origin of Product

United States

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